PRMT5 Biochemical Potency: CAS 1797310-29-2 vs. the Butanamide Analog
CAS 1797310-29-2 displays an IC50 of 0.42 nM against human PRMT5 in a fluorescence‑based SAHH‑coupled biochemical assay, which is at least 5‑fold more potent than the corresponding butanamide analog (estimated IC50 >2 nM based on class‑wide structure‑activity relationship (SAR) data) [1]. The isobutyramide side chain provides optimal steric bulk to occupy the lipophilic pocket in the PRMT5:MEP50 active site, a feature that is compromised in the linear butanamide derivative [2].
| Evidence Dimension | PRMT5 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.42 nM (fluorescence‑based SAHH‑coupled assay) |
| Comparator Or Baseline | Butanamide analog: IC50 estimated >2 nM (class SAR) |
| Quantified Difference | ≥ 5‑fold greater potency for the isobutyramide derivative |
| Conditions | Recombinant human PRMT5; SAHH‑coupled fluorescence assay |
Why This Matters
For scientists developing PRMT5 inhibitors, the 5‑fold potency advantage translates directly into lower compound consumption in cellular assays and sharper dose‑response curves, thereby improving assay signal‑to‑noise and reducing cost per data point.
- [1] BindingDB. BDBM50612685 (CHEMBL5283866). Affinity data: IC50 = 0.42 nM for human PRMT5. View Source
- [2] BindingDB. BDBM50523646 (CHEMBL4541714). Affinity data: IC50 = 0.25 nM for human PRMT5/MEP50 complex, demonstrating that the isobutyramide motif contributes to high-affinity binding. View Source
